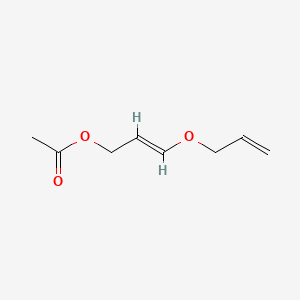
3-Allyloxyallyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Allyloxyallyl acetate is an organic compound with the molecular formula C7H10O3 It is an ester formed from the reaction of allyl alcohol and acetic acid
准备方法
Synthetic Routes and Reaction Conditions: 3-Allyloxyallyl acetate can be synthesized through the esterification of allyl alcohol with acetic acid in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The general reaction is as follows:
CH2=CHCH2OH+CH3COOH→CH2=CHCH2OCOCH3+H2O
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor, where allyl alcohol and acetic acid are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. This method ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield allyl alcohol and acetic acid. This reaction can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The acetate group in this compound can be substituted with other functional groups using nucleophilic substitution reactions. For example, reaction with hydrogen chloride (HCl) can produce allyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydrogen chloride (HCl) in the presence of a catalyst.
Major Products Formed:
Oxidation: Allyl aldehyde or allyl carboxylic acid.
Reduction: Allyl alcohol and acetic acid.
Substitution: Allyl chloride.
科学研究应用
3-Allyloxyallyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and alcohols.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: this compound is used in the production of polymers, resins, and coatings due to its reactivity and ability to form stable compounds.
作用机制
The mechanism of action of 3-Allyloxyallyl acetate involves its ability to undergo various chemical reactions, such as oxidation, reduction, and substitution. These reactions are facilitated by the presence of the allyl and acetate functional groups, which can interact with different reagents and catalysts. The molecular targets and pathways involved depend on the specific application and the nature of the reaction being carried out.
相似化合物的比较
Allyl acetate: Similar in structure but lacks the additional allyloxy group.
Allyl alcohol: The alcohol precursor used in the synthesis of 3-Allyloxyallyl acetate.
Vinyl acetate: Similar ester but derived from ethylene instead of allyl alcohol.
Uniqueness: this compound is unique due to the presence of both allyl and acetate groups, which confer distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in organic synthesis and industrial applications.
属性
CAS 编号 |
64046-61-3 |
|---|---|
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC 名称 |
[(E)-3-prop-2-enoxyprop-2-enyl] acetate |
InChI |
InChI=1S/C8H12O3/c1-3-5-10-6-4-7-11-8(2)9/h3-4,6H,1,5,7H2,2H3/b6-4+ |
InChI 键 |
BDUHVPAGYVHMRZ-GQCTYLIASA-N |
手性 SMILES |
CC(=O)OC/C=C/OCC=C |
规范 SMILES |
CC(=O)OCC=COCC=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,3,4,6,7,12-Hexahydro-1H-indolo[2,3-a]quinolizin-5-ium perchlorate](/img/structure/B14497161.png)

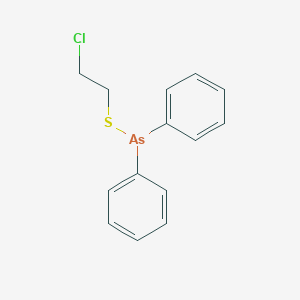
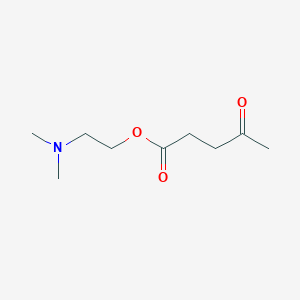
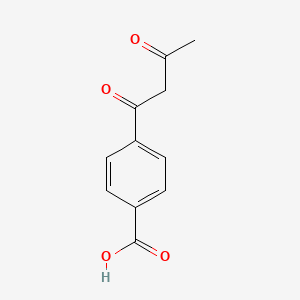
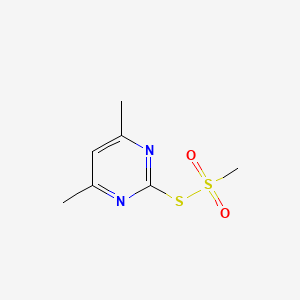
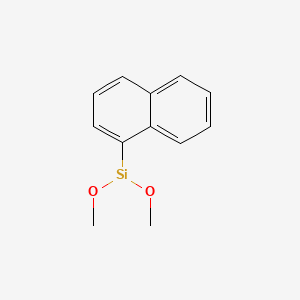


![3-[2,4-Dihydroxy-5-(3-methylbut-2-en-1-yl)phenyl]prop-2-enoic acid](/img/structure/B14497213.png)
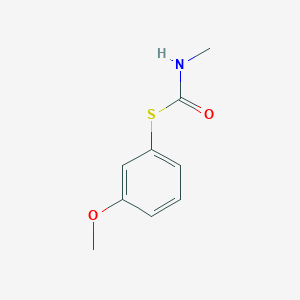
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
